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Compound of Interest

Compound Name:
3,5-Dimethoxy-1,2-thiazole-4-

carbaldehyde

CAS No.: 2137720-76-2

Cat. No.: B2521184 Get Quote

Structural Analysis, Synthetic Architecture, and
Pharmacological Utility[1]
Abstract
This technical guide provides a comprehensive analysis of 3,5-Dimethoxy-1,2-thiazole-4-
carbaldehyde (PubChem CID: 132342171). While often overshadowed by its 1,3-thiazole

isomers, the 1,2-thiazole (isothiazole) core represents a critical pharmacophore in modern

medicinal chemistry, offering unique electronic properties and bioisosteric potential. This

document details the IUPAC nomenclature rules, proposes a robust synthetic pathway based

on homologous series reactivity, and outlines the compound's utility as a high-value

intermediate in drug discovery.

Part 1: Nomenclature & Structural Analysis
1.1 IUPAC Deconstruction
The systematic name 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is derived from the

Hantzsch-Widman nomenclature system for heterocycles.

Parent Ring: "1,2-thiazole" is the systematic name for a 5-membered ring containing Sulfur

and Nitrogen in adjacent positions. The retained IUPAC name is Isothiazole.
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Numbering Priority: Numbering commences at the heteroatom of higher priority (Sulfur = 1),

proceeds to the second heteroatom (Nitrogen = 2), and continues around the ring to

minimize substituent locants.

Principal Functional Group: The aldehyde group (-CHO) takes precedence over the ether

groups (-OCH₃). Thus, the suffix is "-carbaldehyde" (carbon attached to the ring is part of the

group) rather than "formyl-".

Substituents: Methoxy groups are located at positions 3 and 5.

Correct IUPAC Name: 3,5-Dimethoxyisothiazole-4-carbaldehyde

1.2 Chemoinformatic Profile
The following data summarizes the physicochemical properties critical for ADME (Absorption,

Distribution, Metabolism, Excretion) prediction.

Property Value Rationale

Molecular Formula Core composition.[1]

Molecular Weight 173.19 g/mol
Fragment-like; suitable for lead

optimization.

LogP (Predicted) ~1.1
Moderate lipophilicity; likely

good membrane permeability.

H-Bond Acceptors 4
N(2), O(Methoxy) x2,

O(Aldehyde).

H-Bond Donors 0
Lacks -OH or -NH; reduces

metabolic conjugation risk.

Topological Polar Surface Area ~68 Å²

Within the "Rule of 5" limit

(<140 Å²) for oral

bioavailability.
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As specific literature for this exact derivative is sparse, the following protocols are designed

based on the established reactivity of 3,5-disubstituted isothiazoles and Vilsmeier-Haack

formylation standards.

2.1 Retrosynthetic Analysis
The most reliable route to 4-formylisothiazoles involves the electrophilic formylation of an

electron-rich isothiazole precursor. The 3,5-dimethoxy substitution pattern strongly activates the

C4 position, making it an ideal candidate for Vilsmeier-Haack conditions.
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Figure 1: Proposed synthetic pathway from commodity chemicals to the target aldehyde.

2.2 Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3,5-Dimethoxyisothiazole

Principle: O-alkylation of 3,5-dihydroxyisothiazole (often existing as isothiazolidine-3,5-

dione).

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

), Acetone (anhydrous).

Procedure:

Dissolve 3,5-dihydroxyisothiazole (1.0 eq) in anhydrous acetone.

Add

(2.5 eq) and stir at room temperature for 30 min.

Add MeI (2.2 eq) dropwise to control exotherm.
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Reflux for 6–12 hours. Monitor by TLC (shift to higher

).

Filter inorganic salts and concentrate the filtrate. Purify via column chromatography

(Hexane/EtOAc).

Step 2: Vilsmeier-Haack Formylation

Principle: Electrophilic aromatic substitution at the activated C4 position using a

chloroiminium ion intermediate.

Reagents: Phosphorus Oxychloride (

), Dimethylformamide (DMF), Dichloroethane (DCE).

Procedure:

Reagent Prep: In a flame-dried flask under

, cool DMF (3.0 eq) to 0°C. Add

(1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate/slurry).

Addition: Dissolve 3,5-dimethoxyisothiazole (from Step 1) in DCE and add slowly to the

Vilsmeier reagent.

Reaction: Warm to 60–80°C. The electron-donating methoxy groups facilitate attack at C4.

Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (aq) to hydrolyze

the iminium salt to the aldehyde.

Workup: Extract with DCM, wash with brine, dry over

.

Yield Expectation: 65–80% (based on analogous isothiazole formylations).

Part 3: Reactivity & Pharmacological Applications[3]
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The 4-carbaldehyde moiety serves as a versatile "chemical handle," allowing this molecule to

function as a linchpin in divergent synthesis.

3.1 Reactivity Profile
The aldehyde at C4 is electronically coupled to the aromatic ring but remains highly reactive

due to the electron-withdrawing nature of the isothiazole nitrogen.

Schiff Base Formation: Condensation with primary amines yields imines (azomethines), a

common motif in antifungal agents.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)

yields acrylonitriles, often used to inhibit EGFR kinases.

Oxidation: Conversion to 3,5-dimethoxyisothiazole-4-carboxylic acid using

(Pinnick oxidation).

3.2 Bioisosteric Significance
In drug design, the 1,2-thiazole ring is a bioisostere for:

Pyridine: Similar H-bond acceptor capability at N2.

Thiazole (1,3): Isothiazoles often show improved metabolic stability against oxidative ring

opening.

Isoxazole: The S-for-O substitution increases lipophilicity (LogP) and alters the electrostatic

potential surface, potentially improving binding affinity in hydrophobic pockets.

Functional Workflow (DOT):
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Figure 2: Divergent synthesis applications of the target aldehyde.

Part 4: Analytical Validation
To confirm the identity of the synthesized product, the following spectral signatures are

expected:

NMR (

):

~9.8–10.0 ppm (s, 1H): Distinctive aldehyde proton.

~4.0–4.1 ppm (s, 3H): C5-Methoxy (deshielded by S).

~3.9 ppm (s, 3H): C3-Methoxy.

IR Spectroscopy:

Strong absorption at 1680–1700

(C=O stretch).

Bands at 1500–1600

(C=N, C=C ring stretches).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2521184#iupac-name-for-3-5-dimethoxy-1-2-
thiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2521184#iupac-name-for-3-5-dimethoxy-1-2-thiazole-4-carbaldehyde
https://www.benchchem.com/product/b2521184#iupac-name-for-3-5-dimethoxy-1-2-thiazole-4-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2521184?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2521184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

